molecular formula C8H8ClNO3S B1369821 3-(Methylcarbamoyl)benzenesulfonyl chloride CAS No. 1016715-95-9

3-(Methylcarbamoyl)benzenesulfonyl chloride

Cat. No.: B1369821
CAS No.: 1016715-95-9
M. Wt: 233.67 g/mol
InChI Key: XRJDVAPXWOSTLA-UHFFFAOYSA-N
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Description

3-(Methylcarbamoyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride typically involves the reaction of 3-(Methylcarbamoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-(Methylcarbamoyl)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-(Methylcarbamoyl)benzenesulfonic acid+Thionyl chloride→3-(Methylcarbamoyl)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylcarbamoyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonic acids: Formed through hydrolysis.

    Reduced derivatives: Formed through reduction reactions.

Scientific Research Applications

3-(Methylcarbamoyl)benzenesulfonyl chloride is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical research: For the development of sulfonamide-based drugs.

    Material science: In the modification of polymers and other materials to introduce sulfonyl functional groups.

    Biological studies: As a reagent for the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.

    Tosyl chloride (p-Toluenesulfonyl chloride): Contains a methyl group on the benzene ring, which can influence its reactivity and solubility.

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound with different reactivity and applications.

Uniqueness

3-(Methylcarbamoyl)benzenesulfonyl chloride is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and make it suitable for specific synthetic applications. This functional group can also provide additional sites for further chemical modification, enhancing its utility in complex organic synthesis.

Properties

IUPAC Name

3-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDVAPXWOSTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592513
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016715-95-9
Record name 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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